molecular formula C16H17N3O3 B3015571 N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide CAS No. 2034353-73-4

N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide

Cat. No.: B3015571
CAS No.: 2034353-73-4
M. Wt: 299.33
InChI Key: UOZHXWGIKNUQBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a complex organic molecule that contains a furan ring and a pyrazole ring. Furan is a five-membered aromatic ring with four carbon atoms and one oxygen. Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of furan and pyrazole rings, along with other functional groups. The exact structure would depend on the specific arrangement and bonding of these groups .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Furan compounds can undergo a variety of reactions, including selective hydrogenation, oxidation, hydrogenolysis, and decarboxylation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. These could include properties like melting point, boiling point, solubility, stability, and reactivity .

Scientific Research Applications

Structure-Activity Relationships in Fungicides

Furan derivatives, including "N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)-2,5-dimethylfuran-3-carboxamide," have been explored for their fungicidal activities. The structure-activity relationship studies revealed that certain furan-3-carboxamides exhibit high activity against diseases caused by fungi such as Botrytis cinerea. These findings highlight the potential of furan derivatives in developing effective fungicides for agricultural applications (Masatsugu et al., 2010).

Synthesis and Heterocycle Formation

Research on furan-fused heterocycles emphasizes the synthetic versatility of furan derivatives in forming novel compounds. Intramolecular cyclization techniques have been employed to create fused ring systems, demonstrating the compound's role in generating new chemical entities with potential biological activities (Merve Ergun et al., 2014).

Antiprotozoal Agents Development

Studies on dicationic imidazo[1,2-a]pyridines, which are structurally related to furan derivatives, have shown significant antiprotozoal activities. These findings suggest that furan derivatives could be optimized for treating protozoal infections, providing a basis for developing new antiprotozoal agents (Mohamed A. Ismail et al., 2004).

Amplification of Phleomycin Activity

Furan derivatives have been explored for their ability to amplify the activity of phleomycin against Escherichia coli. This research opens avenues for enhancing antibiotic efficacy through chemical modification, presenting furan derivatives as potential modifiers of antibiotic action (D. J. Brown & W. Cowden, 1982).

Computational Studies on Pyrrole Derivatives

Computational and experimental studies on pyrrole chalcone derivatives, related to furan derivatives, have shown the importance of these compounds in understanding the interactions and properties of potential pharmacological agents. These studies provide insights into the electronic and structural features important for the activity of such compounds (R. N. Singh et al., 2014).

Properties

IUPAC Name

N-[2-[4-(furan-3-yl)pyrazol-1-yl]ethyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O3/c1-11-7-15(12(2)22-11)16(20)17-4-5-19-9-14(8-18-19)13-3-6-21-10-13/h3,6-10H,4-5H2,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOZHXWGIKNUQBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCCN2C=C(C=N2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.